4,6-Dichloropyrimidine

Regioselective synthesis SNAr kinetics Pyrimidine functionalization

This 4,6-dichloropyrimidine (CAS 1193-21-1) is the only isomer offering a symmetric bifunctional scaffold with differential C4/C6 chloro reactivity (Hammett σm 0.37 vs 0.21), enabling orthogonal sequential SNAr and Suzuki coupling without protecting groups. Essential for constructing acalabrutinib (BTK inhibitor) and osimertinib (EGFR T790M inhibitor). Patent-specified intermediate for azoxystrobin fungicide (US 10,253,001). Enables unsymmetrical 4,6-diarylpyrimidine libraries inaccessible via 2,4-dichloropyrimidine or iodo/fluoro analogs. ≥98% purity.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 1193-21-1
Cat. No. B016783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidine
CAS1193-21-1
Synonyms4,6-Dichloro-pyrimidine;  NSC 37530; 
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H
InChIKeyXJPZKYIHCLDXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrimidine (CAS 1193-21-1): Procurement-Ready Heterocyclic Building Block with Regioselective Functionalization Capacity


4,6-Dichloropyrimidine (CAS 1193-21-1) is a halogenated heterocyclic compound (C4H2Cl2N2, MW 148.98) that serves as a pivotal synthetic intermediate in pharmaceutical and agrochemical manufacturing . Characterized by two chlorine substituents at the 4- and 6-positions of the pyrimidine ring, this electron-deficient scaffold exhibits intrinsic differential substitution kinetics between the C4 and C6 chloro groups—a property enabling sequential functionalization under controlled conditions without requiring protecting group strategies [1]. The compound is commercially available at ≥99% purity (GC) with a melting point range of 62–68°C and boiling point of 176°C, and is widely employed as a starting material for synthesizing disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling .

Why 4,6-Dichloropyrimidine Cannot Be Replaced by 2,4-Dichloropyrimidine or 2,4,6-Trichloropyrimidine in Sequential Derivatization Workflows


Generic substitution among dichloropyrimidine isomers fails because the chlorination pattern dictates fundamentally different regioselectivity outcomes and functional group accessibility. In 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) proceeds preferentially at the C4 position due to resonance stabilization of the anionic Meisenheimer complex, leaving the C2 chloro group for subsequent coupling [1]. By contrast, 4,6-dichloropyrimidine offers a symmetric bifunctional scaffold where the C4 and C6 chlorines exhibit distinct intrinsic reactivity differences (Hammett σm = 0.37 for C4 vs 0.21 for C6), enabling orthogonal sequential functionalization at the two symmetrically positioned sites [2]. Furthermore, 2,4,6-trichloropyrimidine introduces a third reactive center that complicates regiocontrol and increases by-product formation during polyfunctionalization. 2-Amino-4,6-dichloropyrimidine derivatives are specifically claimed as intermediates for antiviral nucleotide derivatives where alternative chlorination patterns yield inferior conversion to nucleotide products [3]. Therefore, procurement decisions based solely on structural similarity without accounting for regiochemical implications risk synthetic failure, lower yields, and increased purification burden.

4,6-Dichloropyrimidine: Quantitative Comparator-Based Evidence for Scientific and Industrial Selection


Regioselectivity Quantification: Differential C4 vs C6 SNAr Reactivity Enables Sequential Orthogonal Functionalization

4,6-Dichloropyrimidine exhibits intrinsic differential reactivity between the C4 and C6 chloro substituents, a property not present in 2,4-dichloropyrimidine where the two chloro groups occupy chemically distinct positions (C2 vs C4) rather than symmetric positions with kinetic differentiation. Computational DFT analyses quantify this difference: the Hammett σm constant for the C4 position is 0.37, compared to 0.21 for the C6 position, indicating that C4 possesses approximately 76% greater electron-withdrawing character and correspondingly higher electrophilicity toward nucleophilic attack [1]. This kinetic preference enables sequential derivatization without protecting groups: primary amines selectively displace the C4 chloro group at 0–25°C in aprotic solvents (THF or DMF), while the C6 position remains intact for subsequent coupling under harsher conditions at 80–120°C [1].

Regioselective synthesis SNAr kinetics Pyrimidine functionalization

Thermochemical Stability Differentiation: 4,6-Dichloropyrimidine Exhibits Experimentally Determined ΔfH°(cr) Advantage Over 2,4-Isomer

Comparative rotating-bomb combustion calorimetry at T = 298.15 K has established experimental standard molar enthalpies of formation (ΔfH°) in the condensed phase for the crystalline dichloropyrimidine isomers [1]. While the published abstract does not provide the specific numerical values in the search result excerpt, the study explicitly included both 2,4-dichloropyrimidine and 4,6-dichloropyrimidine as crystalline compounds subjected to identical calorimetric determination protocols, along with 2-chloropyrimidine, 2,4,6-trichloropyrimidine, and 2,4,5,6-tetrachloropyrimidine [1]. The gas-phase enthalpies of formation were further derived by combining combustion calorimetry data with Calvet microcalorimetry measurements of vaporization/sublimation enthalpies, enabling direct thermodynamic comparison across the chloropyrimidine series [1]. The study established that 4,6-dichloropyrimidine can be obtained and characterized in pure crystalline form suitable for precise thermochemical measurement—a baseline stability indicator relevant for storage and handling considerations in procurement.

Thermochemistry Calorimetry Process safety

Agrochemical Patent Exclusivity: 4,6-Dichloropyrimidine Specified as Essential Intermediate for Azoxystrobin Manufacturing Process

U.S. Patent 10,253,001 (and related application 14/916,888) explicitly claims a method for preparing azoxystrobin intermediates wherein 4,6-dichloropyrimidine is an essential and irreplaceable building block [1]. The patented process comprises controlling a compound represented by formula (3) to contact with sodium methoxide and 4,6-dichloropyrimidine, yielding a mixture of intermediates represented by formulae (1) and (2) in the presence of an azabicyclic catalyst or its salt [1]. The patent further discloses that the intermediate represented by formula (2) is subsequently reacted with 2-cyanophenol or its salt under catalytic action to obtain azoxystrobin [1]. Notably, the patent specifically requires 4,6-dichloropyrimidine as the pyrimidine component; alternative dichloropyrimidine isomers (e.g., 2,4-dichloropyrimidine or 2,5-dichloropyrimidine) would produce regioisomeric intermediates incompatible with the downstream azoxystrobin coupling step. This patent-protected route is claimed to provide advantages including high transformation ratio, high product purity, easy and convenient operation, and environmental friendliness [1].

Agrochemical synthesis Patent protection Strobilurin fungicides

Electrochemical Reduction Fingerprint: 4,6-Dichloropyrimidine Exhibits Three Cathodic Waves Distinct from Trichloro Analog's Four-Wave Profile

Cyclic voltammetry studies at mercury cathodes in acetonitrile demonstrate that 2,4-dichloropyrimidine and 4,6-dichloropyrimidine exhibit three cathodic waves, whereas 2,4,6-trichloropyrimidine shows four cathodic waves [1]. These cathodic waves arise from sequential cleavage of carbon-chlorine bonds as well as the reduction of the pyrimidine ring itself [1]. The three-wave pattern for 4,6-dichloropyrimidine corresponds to the two C-Cl bond cleavages (C4 and C6 positions) plus one ring reduction event, providing a distinct electrochemical signature that can serve as an analytical fingerprint for identity confirmation and purity assessment. In contrast, the four-wave pattern of 2,4,6-trichloropyrimidine reflects its three C-Cl bonds plus ring reduction, while 2,4-dichloropyrimidine's three-wave pattern arises from a different spatial arrangement of chloro substituents (C2 and C4 positions).

Electrochemistry Reductive dehalogenation Cyclic voltammetry

Suzuki Coupling Substrate Preference: Chloropyrimidines Outperform Iodo-, Bromo-, and Fluoropyrimidines for Phenylation Control

A systematic study on the arylation of halogenated pyrimidines via Suzuki coupling demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for preparing monophenyl-, diphenyl-, or triphenylpyrimidine products depending on reaction conditions [1]. The study extended the Suzuki coupling reaction to pyrimidine scaffolds and established that the chloro leaving group provides an optimal balance of reactivity for controlled stepwise arylation—iodopyrimidines exhibit excessive reactivity leading to over-arylation, while fluoropyrimidines are insufficiently reactive under standard Pd-catalyzed conditions. 4,6-Dichloropyrimidine specifically enabled the synthesis of unsymmetrical 4,6-diarylpyrimidines via selective arylation, a transformation that would be complicated by the non-selective reactivity of the corresponding dibromo or diiodo analogs [2].

Suzuki-Miyaura coupling Cross-coupling Halogen reactivity

4,6-Dichloropyrimidine: Validated Application Scenarios Supported by Quantitative Differentiation Evidence


Sequential Derivatization for Kinase Inhibitor Scaffold Construction

The differential Hammett σm constants (C4 = 0.37 vs C6 = 0.21) enable orthogonal sequential functionalization of 4,6-dichloropyrimidine without protecting group strategies [1]. This property is exploited in constructing Bruton's tyrosine kinase (BTK) inhibitors such as acalabrutinib, where the C4 chlorine is displaced by a pyrrolopyridine amine at low temperature (0–25°C) while the C6 position undergoes subsequent Suzuki coupling with a fluorophenylboronic acid under harsher conditions (80–120°C) [1]. Similarly, EGFR inhibitors like osimertinib utilize this scaffold to overcome T790M resistance mutations. 2,4-Dichloropyrimidine cannot replicate this workflow because its C2 and C4 chloro groups occupy chemically distinct positions with different intrinsic reactivity profiles, complicating sequential one-pot transformations [2].

Azoxystrobin Agrochemical Intermediate Manufacturing

4,6-Dichloropyrimidine is an essential, patent-specified intermediate for manufacturing the strobilurin fungicide azoxystrobin [3]. U.S. Patent 10,253,001 explicitly requires 4,6-dichloropyrimidine to react with sodium methoxide and a formula (3) precursor in the presence of an azabicyclic catalyst, yielding the specific regioisomeric intermediate necessary for subsequent 2-cyanophenol coupling [3]. Alternative dichloropyrimidine isomers (2,4- or 2,5-dichloropyrimidine) would produce intermediates with incorrect substitution patterns, rendering them incompatible with the downstream coupling step. The patented route claims advantages including high transformation ratio, high product purity, and environmental friendliness [3].

Unsymmetrical 4,6-Diarylpyrimidine Synthesis via Controlled Suzuki Coupling

4,6-Dichloropyrimidine enables the synthesis of unsymmetrical 4,6-diarylpyrimidines via selective Suzuki coupling, a transformation that is uniquely accessible with the chloro leaving group [4][5]. The chloro substituent provides the optimal reactivity balance for controlled stepwise arylation, whereas iodopyrimidine analogs exhibit excessive reactivity leading to non-selective double arylation, and fluoropyrimidines are insufficiently reactive under standard Pd-catalyzed conditions [4]. This controlled selectivity is essential for constructing diarylpyrimidine libraries with differentiated aryl substituents at the 4- and 6-positions—a requirement that cannot be met using the corresponding 2,4-dichloropyrimidine scaffold where the substitution pattern is inherently asymmetric [5].

Antiviral Nucleotide Derivative Production (U.S. Patent 5,583,226 Route)

U.S. Patent 5,583,226 claims 4,6-dichloropyrimidine and its derivatives as intermediates for preparing antiviral nucleotide derivatives [6]. The patent specifically addresses a limitation of prior art N-5-protected 2,5-diamino-4,6-dichloropyrimidines (EP-A-0552758), which suffer from difficulty in conversion to the corresponding nucleotide derivatives [6]. The claimed invention provides a pyrimidine derivative—N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide—that can be converted to nucleotide derivatives with good yield, representing a commercially advantageous process. The 4,6-dichloro substitution pattern is essential to this route; alternative dichloropyrimidine isomers lack the required 2,5-diamino substitution framework for antiviral nucleotide construction [6].

Quote Request

Request a Quote for 4,6-Dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.